

## Comparative Pharmacokinetic Profile of TAK-418: An In-Depth Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the pharmacokinetic (PK) profile of **TAK-418**, a novel, orally active, and brain-penetrant inhibitor of Lysine-Specific Demethylase 1 (LSD1). The performance of **TAK-418** is compared with other selected LSD1 inhibitors that have entered clinical development. This document is intended to serve as a valuable resource for researchers and drug development professionals by presenting key experimental data in a clear and comparative format.

## **Executive Summary**

**TAK-418** has demonstrated a favorable pharmacokinetic profile in early clinical studies, characterized by rapid absorption, a nearly linear dose-exposure relationship, and a short terminal half-life, suggesting a low potential for accumulation with daily dosing.[1][2][3] Notably, it effectively crosses the blood-brain barrier, a critical feature for a drug targeting central nervous system (CNS) disorders.[1][2][3] When compared to other LSD1 inhibitors, **TAK-418**'s profile suggests a predictable and manageable clinical pharmacology. This guide will delve into the specifics of its absorption, distribution, metabolism, and excretion (ADME) properties, juxtaposed with those of other key LSD1 inhibitors.

## **Comparative Pharmacokinetic Data**

The following tables summarize the available quantitative pharmacokinetic parameters for **TAK-418** and a selection of other LSD1 inhibitors. Data has been compiled from publicly



available clinical trial information and publications. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study populations, analytical methods, and dosing regimens.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters in Healthy Volunteers

Compoun d	Dose	Cmax (ng/mL)	Tmax (hr)	AUC (ng·h/mL)	T½ (hr)	Bioavaila bility (%)
TAK-418	5-160 mg	Dose- proportiona I increase	Rapid	Dose- proportiona I increase	~3.1 - 5.4	Not Reported
Tranylcypr omine	20 mg	50-200	1-2	~197 ((-)- enantiomer ), ~26 ((+)- enantiomer )	~2.5	~50
ladademst at (ORY- 1001)	5-220 μg/m² (in patients)	Dose- dependent increase	Not Reported	Dose- dependent increase	Not Reported	Excellent (preclinical)
GSK28795 52	0.25-3 mg (in patients)	Dose- proportiona I increase	~2	Dose- proportiona I increase	~18 (at 2 mg)	Not Reported
Bomedems tat (IMG- 7289)	50 mg	Data Not Available	Data Not Available	Data Not Available	Data Not Available	Not Reported
INCB0598 72	2 mg (starting dose in patients)	Data Not Available	Data Not Available	Data Not Available	Data Not Available	Not Reported

Data for ladademstat and GSK2879552 are from studies in patient populations, which may influence pharmacokinetic parameters. Data for Bomedemstat and INCB059872 in healthy volunteers is not yet publicly available.



Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters in Healthy Volunteers

Compound	Dose Regimen	Cmax,ss (ng/mL)	Tmax,ss (hr)	AUCτ,ss (ng·h/mL)	Accumulati on Ratio
TAK-418	20-160 mg QD for 10 days	Dose- proportional increase	Not Reported	Dose- proportional increase	No obvious accumulation
Tranylcyprom ine	40 mg/day (in patients)	Disproportion ately high vs single dose	Not Reported	Disproportion ately high vs single dose	Apparent
ladademstat (ORY-1001)	140 μg/m²/day (in patients)	Data Not Available	Data Not Available	Data Not Available	Not Reported
GSK2879552	0.25-3 mg QD for 15 days (in patients)	Dose- proportional increase	Not Reported	Dose- proportional increase	Apparent

Data for Tranylcypromine, Iadademstat, and GSK2879552 are from studies in patient populations.

## **Experimental Protocols**

The pharmacokinetic profile of **TAK-418** was primarily characterized in two Phase 1, randomized, double-blind, placebo-controlled studies in healthy volunteers (NCT03228433 and NCT03501069).[1][2][4][5][6][7]

## **Key Methodologies:**

- Study Design: The studies employed both single ascending dose (SAD) and multiple ascending dose (MAD) designs.
  - SAD Studies: Healthy volunteers received a single oral dose of TAK-418 (ranging from 5 mg to 160 mg) or placebo.[1][2][4] Serial blood samples were collected over a specified



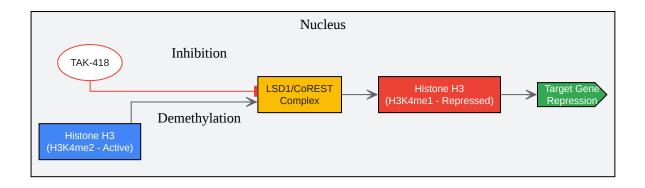
period to determine the single-dose pharmacokinetic profile.[4] A food-effect cohort was included to assess the impact of a high-fat meal on drug absorption.[1][2]

- MAD Studies: Healthy female volunteers received once-daily oral doses of TAK-418
   (ranging from 20 mg to 160 mg) or placebo for 10 days to evaluate the steady-state pharmacokinetics and potential for drug accumulation.[1][2][6][7]
- Sample Analysis: Plasma concentrations of TAK-418 were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[8]
- Pharmacokinetic Analysis: Standard non-compartmental analysis was used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and terminal half-life (t½).

### **Visualizations**

## **LSD1 Signaling Pathway and Mechanism of Action**

Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic modifier that primarily removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression. It can also demethylate H3K9me1/2, resulting in transcriptional activation. **TAK-418** and other LSD1 inhibitors act by binding to and inactivating the LSD1 enzyme, thereby modulating gene expression. Dysregulation of LSD1 has been implicated in various diseases, including cancers and neurological disorders.



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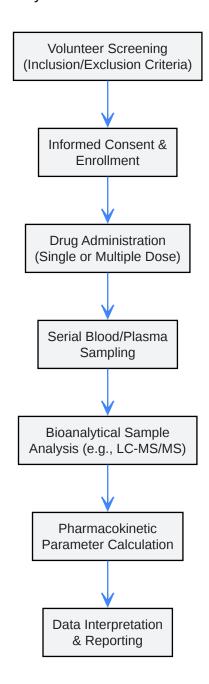
Mechanism of **TAK-418** Action on LSD1-mediated Gene Repression.





# **Experimental Workflow for a Typical Pharmacokinetic Study**

The following diagram illustrates the standard workflow for a clinical pharmacokinetic study, from volunteer screening to data analysis.



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